N,N-Dimethyl-N'-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride
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Overview
Description
N,N-Dimethyl-N’-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a guanidine core substituted with dimethyl and a propyl group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-dimethylguanidine with 2-(4-(2-methylpropyl)phenyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of N,N-Dimethyl-N’-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the guanidine group.
Scientific Research Applications
N,N-Dimethyl-N’-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This compound can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylguanidine: A simpler guanidine derivative with similar basic properties.
N,N-Diethylguanidine: Another guanidine compound with ethyl substituents instead of methyl groups.
N,N-Dimethyl-N’-phenylguanidine: A related compound with a phenyl group attached to the guanidine core.
Uniqueness
N,N-Dimethyl-N’-(2-(4-(2-methylpropyl)phenyl)propyl)guanidine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2-(4-(2-methylpropyl)phenyl)propyl group enhances its interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
120570-73-2 |
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Molecular Formula |
C16H28ClN3 |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
1,1-dimethyl-2-[2-[4-(2-methylpropyl)phenyl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C16H27N3.ClH/c1-12(2)10-14-6-8-15(9-7-14)13(3)11-18-16(17)19(4)5;/h6-9,12-13H,10-11H2,1-5H3,(H2,17,18);1H |
InChI Key |
PKKMZEKZOABLPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN=C(N)N(C)C.Cl |
Origin of Product |
United States |
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